13-[4-(Trifluoromethyl)phenyl]-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-[4-(Trifluoromethyl)phenyl]-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione is a complex organic compound characterized by its unique structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-[4-(Trifluoromethyl)phenyl]-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione typically involves multi-step organic reactions. The initial step often includes the formation of the core pentacyclic structure through cyclization reactions. Subsequent steps involve the introduction of the trifluoromethyl group and other functional groups under controlled conditions. Common reagents used in these reactions include trifluoromethylating agents, catalysts, and solvents such as dichloromethane and acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the isolation of the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
13-[4-(Trifluoromethyl)phenyl]-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or under photochemical conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 13-[4-(Trifluoromethyl)phenyl]-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug design and development.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds, making it a key feature in drug design.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 13-[4-(Trifluoromethyl)phenyl]-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to specific biological effects. Pathways involved in its mechanism of action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 13-[4-(Trifluoromethyl)phenyl]-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione
- 2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole
- Trifluoromethyl phenyl sulfone
Uniqueness
The uniqueness of 13-[4-(Trifluoromethyl)phenyl]-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione lies in its complex pentacyclic structure and the presence of the trifluoromethyl group. This combination imparts unique chemical and physical properties, making it distinct from other similar compounds. Its versatility in various chemical reactions and applications further highlights its significance in scientific research.
Properties
Molecular Formula |
C26H13F3O5 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
13-[4-(trifluoromethyl)phenyl]-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione |
InChI |
InChI=1S/C26H13F3O5/c27-26(28,29)14-11-9-13(10-12-14)19-20-22(15-5-1-3-7-17(15)32-24(20)30)34-23-16-6-2-4-8-18(16)33-25(31)21(19)23/h1-12,19H |
InChI Key |
XHZRCHNVOFIKOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C4=C(O3)C5=CC=CC=C5OC4=O)C6=CC=C(C=C6)C(F)(F)F)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.